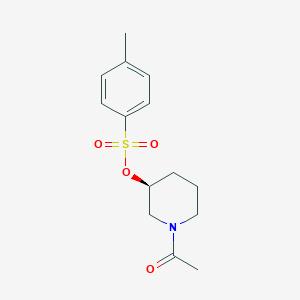

Toluene-4-sulfonic acid (S)-1-acetyl-piperidin-3-yl ester

Description

Toluene-4-sulfonic acid (S)-1-acetyl-piperidin-3-yl ester is a chiral sulfonic acid ester characterized by a piperidin-3-yl core substituted with an acetyl group at the 1-position and a toluenesulfonyloxy group at the 3-position. Its molecular formula is C₁₅H₂₁NO₄S, with a molar mass of 311.4 g/mol . This compound is typically synthesized for applications in medicinal chemistry, particularly as a building block for chiral intermediates or prodrugs. Its stereochemistry (S-configuration) is critical for enantioselective interactions in biological systems, such as enzyme binding or receptor modulation. The compound is available with a purity of ≥95% and is intended for laboratory use only .

Properties

IUPAC Name |

[(3S)-1-acetylpiperidin-3-yl] 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4S/c1-11-5-7-14(8-6-11)20(17,18)19-13-4-3-9-15(10-13)12(2)16/h5-8,13H,3-4,9-10H2,1-2H3/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UASNJLVSKXEKQF-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2CCCN(C2)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O[C@H]2CCCN(C2)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of toluene-4-sulfonic acid (S)-1-acetyl-piperidin-3-yl ester typically involves the esterification of toluene-4-sulfonic acid with (S)-1-acetyl-piperidin-3-ol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired ester in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Toluene-4-sulfonic acid (S)-1-acetyl-piperidin-3-yl ester can undergo various chemical reactions, including:

Oxidation: The ester can be oxidized to form corresponding sulfonic acid derivatives.

Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or other reduced compounds.

Scientific Research Applications

Organic Synthesis

Toluene-4-sulfonic acid (S)-1-acetyl-piperidin-3-yl ester is widely used in organic synthesis due to its ability to act as a reactive intermediate. Its sulfonic acid group enhances its reactivity, making it a valuable building block for synthesizing more complex molecules.

Pharmaceutical Development

Research indicates that this compound may interact with various receptors, particularly dopamine receptors, suggesting potential applications in treating neurological disorders such as Parkinson's disease and depression. Preliminary studies have shown promising results regarding its binding affinity to these receptors, warranting further investigation into its pharmacological properties .

Case Studies

Several studies highlight the effectiveness of this compound in drug development:

- Dopamine Receptor Interaction : A study demonstrated that this compound exhibits selective binding to dopamine receptors, which could lead to novel therapeutic agents for treating mood disorders .

- Synthetic Pathways : Researchers have utilized this compound in various synthetic pathways to create derivatives that exhibit enhanced biological activity, showcasing its versatility in medicinal chemistry .

Mechanism of Action

The mechanism of action of toluene-4-sulfonic acid (S)-1-acetyl-piperidin-3-yl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active sulfonic acid, which can then participate in various biochemical reactions. The molecular targets may include enzymes, receptors, and other proteins involved in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Key Differences and Implications

Substituent Effects: Acetyl vs. Benzyl: The acetyl group in the target compound reduces steric hindrance compared to benzyl-substituted analogues (e.g., C₁₉H₂₃NO₃S), enhancing solubility in polar solvents . Benzyl derivatives exhibit higher lipophilicity, making them suitable for blood-brain barrier penetration in CNS drug development . Halogenation: Chloro or bromo substituents (e.g., (S)-3-Chloro-piperidine-1-carboxylic acid benzyl ester) introduce electrophilic sites for nucleophilic substitution, enabling diversification in synthetic routes .

Stereochemical Impact :

- The S-configuration in the target compound contrasts with its R-isomer (e.g., Toluene-4-sulfonic acid (R)-1-acetyl-piperidin-3-yl ester), which may exhibit divergent binding affinities. For example, enzymatic resolution methods (e.g., lipase-mediated hydrolysis) achieve enantiomeric excess (ee) >97% for such isomers, critical for asymmetric synthesis .

Physicochemical Properties :

- Molecular Weight and Solubility : The target compound (311.4 g/mol) is lighter than benzyl-substituted analogues (345.5–359.5 g/mol), favoring better aqueous solubility .

- Thermal Stability : Benzyl derivatives generally have higher melting points due to aromatic stacking interactions, whereas acetylated variants may degrade at lower temperatures .

Synthetic Utility :

- The toluenesulfonyl group acts as a leaving group in nucleophilic substitution reactions. For instance, fluoromethyl cyclopropane derivatives (e.g., ent-1 in ) leverage similar sulfonates for radiopharmaceutical labeling .

Biological Activity

Toluene-4-sulfonic acid (S)-1-acetyl-piperidin-3-yl ester is an organic compound that has garnered attention for its potential applications in medicinal chemistry and biochemical research. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₄H₁₉NO₄S, with a molecular weight of approximately 297.37 g/mol. The compound features a p-toluenesulfonic acid moiety linked to an (S)-1-acetyl-piperidin-3-yl group, which imparts unique chemical properties that influence its biological activity.

Synthesis

The synthesis typically involves the esterification of toluene-4-sulfonic acid with (S)-1-acetyl-piperidin-3-ol. The process often requires catalysts like sulfuric acid or p-toluenesulfonic acid and is conducted under reflux conditions to enhance yield and purity. Advanced techniques, such as continuous flow processes, are employed in industrial settings to optimize production efficiency.

The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. The ester group can undergo hydrolysis, releasing the active sulfonic acid moiety that participates in diverse biochemical pathways. This mechanism is crucial for its role in enzyme-catalyzed reactions and as a probe in biochemical assays.

Applications in Research

- Enzyme Studies : The compound is utilized in studying enzyme-catalyzed reactions, particularly those involving sulfonic acid derivatives.

- Biochemical Assays : It serves as a probe for assessing biochemical interactions, aiding in the understanding of metabolic pathways.

- Pharmaceutical Development : Its derivatives are explored for potential therapeutic applications due to their unique pharmacological properties .

Anti-inflammatory Activity

Recent studies have investigated the anti-inflammatory effects of related compounds formed from toluene sulfonic acid. For instance, a study on piperine reacted with toluene sulfonic acid showed improved solubility and anti-inflammatory properties compared to piperine alone. This enhancement was attributed to increased bioavailability due to better solubility in physiological conditions .

Solubility Enhancement

The formation of salts with strong acids like para-toluene sulfonic acid has been shown to significantly increase the solubility of compounds like piperine, leading to enhanced pharmacological effects. This indicates that similar strategies could be applied to derivatives of this compound for improving their bioavailability and therapeutic efficacy .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Toluene-4-sulfonic acid 1-methyl-piperidin-3-yl ester | Methyl derivative | Similar reactivity but different sterics |

| Toluene-4-sulfonic acid (R)-1-acetyl-piperidin-3-yl ester | Stereoisomer | Different optical activity compared to S |

| Toluene-4-sulfonic acid 1-benzyl-piperidin-3-yl ester | Benzyl substitution | May exhibit different pharmacological properties |

This table highlights the structural diversity among related compounds and their potential implications for biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.